

# "Anti-infective agent 4" chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                        |           |
|----------------------|------------------------|-----------|
| Compound Name:       | Anti-infective agent 4 |           |
| Cat. No.:            | B12404897              | Get Quote |

# In-depth Technical Guide: Anti-infective Agent 4

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Anti-infective agent 4, also identified as compound 73 in recent literature, is a novel nitroimidazopyrazinone derivative demonstrating potent in vitro and in vivo activity against the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease. This document provides a comprehensive overview of its chemical structure, physicochemical properties, biological activity, and the experimental protocols utilized for its characterization. The information presented herein is intended to serve as a technical resource for researchers engaged in the discovery and development of new anti-infective therapies.

## **Chemical Structure and Properties**

**Anti-infective agent 4** is a bicyclic nitroimidazole compound. Its detailed chemical properties are summarized below.

Table 1: Chemical and Physical Properties of Anti-infective Agent 4



| Property          | Value                                                                                                  | Reference |
|-------------------|--------------------------------------------------------------------------------------------------------|-----------|
| IUPAC Name        | 6-((4'-(hydroxymethyl)-[1,1'-biphenyl]-4-yl)methyl)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b]pyrazin-5-one | [1]       |
| CAS Number        | 2738381-52-5                                                                                           | [1]       |
| Molecular Formula | C21H18N4O4                                                                                             | [1]       |
| Molecular Weight  | 390.39 g/mol                                                                                           | [1]       |

Chemical Structure

# **Biological Activity**

**Anti-infective agent 4** has been identified as a potent inhibitor of Trypanosoma cruzi. Its biological activity has been characterized through both in vitro and in vivo studies.

Table 2: In Vitro Activity of Anti-infective Agent 4 against T. cruzi

| Assay                        | Cell Line                               | Parameter   | Value    | Reference |
|------------------------------|-----------------------------------------|-------------|----------|-----------|
| Antitrypanosomal<br>Activity | T. cruzi<br>amastigotes in<br>3T3 cells | IC50        | 0.016 μΜ | [1]       |
| Cytotoxicity                 | 3T3 cells                               | CC50        | >37 μM   | [1]       |
| Selectivity Index            | -                                       | CC50 / IC50 | >2312.5  | [1]       |



Table 3: In Vivo Efficacy of Anti-infective Agent 4

| Animal<br>Model | Parasite<br>Strain                       | Dosage   | Administrat<br>ion                          | Result                                        | Reference |
|-----------------|------------------------------------------|----------|---------------------------------------------|-----------------------------------------------|-----------|
| BALB/c mice     | Bioluminesce<br>nt T. cruzi CL<br>Brener | 50 mg/kg | Oral gavage,<br>once daily for<br>five days | >98-99%<br>reduction in<br>parasite<br>burden | [1]       |

#### **Mechanism of Action**

The precise mechanism of action for **Anti-infective agent 4** has not been fully elucidated. However, as a member of the nitroimidazole class, it is hypothesized to act as a prodrug. The nitro group is believed to be enzymatically reduced within the parasite, leading to the formation of reactive nitrogen species. These radical species can induce cytotoxic effects through various pathways, including damage to DNA, proteins, and lipids, ultimately leading to parasite death.

Another proposed mechanism for related nitroimidazoles is the scavenging of essential thiols, such as trypanothione, which is critical for the parasite's antioxidant defense system. Depletion of trypanothione would lead to an increase in oxidative stress and subsequent cell death.





Hypothesized Mechanism of Action of Anti-infective Agent 4

Click to download full resolution via product page

Caption: Hypothesized activation pathway of **Anti-infective Agent 4** in Trypanosoma cruzi.

# **Experimental Protocols**

The following are detailed methodologies for the key experiments cited in the characterization of **Anti-infective agent 4**.



#### In Vitro Antitrypanosomal Activity Assay

- Cell Culture: Murine 3T3 fibroblasts are seeded in 96-well plates and incubated to allow for adherence.
- Parasite Infection: The adherent 3T3 cells are infected with transgenic T. cruzi expressing β-galactosidase.
- Compound Application: Anti-infective agent 4 is dissolved in DMSO to create a stock solution, which is then serially diluted to final concentrations ranging from 0.1 nM to 100 μM.
   These dilutions are added to the infected cell cultures.
- Incubation: The plates are incubated for 48 hours to allow for parasite proliferation and the anti-parasitic effects of the compound to manifest.
- Lysis and Substrate Addition: A solution of chlorophenol red-β-D-galactopyranoside (CPRG)
  in a non-ionic detergent buffer is added to lyse the cells and provide the substrate for βgalactosidase.
- Data Acquisition: The plates are incubated for a further period to allow for color development, and the absorbance is read at 570 nm using a microplate reader.
- Data Analysis: The IC<sub>50</sub> value, representing the concentration of the compound that inhibits parasite growth by 50%, is calculated by fitting the dose-response data to a sigmoidal curve.

## In Vitro Mammalian Cell Cytotoxicity Assay

- Cell Seeding: 3T3 cells are seeded in 96-well plates and incubated overnight.
- Compound Application: Serial dilutions of Anti-infective agent 4 are added to the cells.
- Incubation: The plates are incubated for the same duration as the antitrypanosomal assay (48 hours).
- Viability Assessment: Cell viability is determined using a resazurin-based assay. Resazurin is added to the wells and incubated to allow viable cells to reduce it to the fluorescent product, resorufin.



- Data Acquisition: Fluorescence is measured using a microplate reader.
- Data Analysis: The CC<sub>50</sub> value, the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.

## In Vivo Efficacy in a Murine Model of Chagas Disease

- Animal Model: BALB/c mice are used for the in vivo studies.
- Infection: Mice are infected with a bioluminescent strain of T. cruzi (CL Brener).
- Treatment: Anti-infective agent 4 is formulated for oral administration. A dose of 50 mg/kg
  is administered daily via oral gavage for a period of five consecutive days.
- Monitoring: Parasite burden is monitored throughout the experiment using in vivo imaging systems (IVIS) to detect the bioluminescent signal from the parasites.
- Data Analysis: The reduction in parasite burden is quantified by comparing the bioluminescent signal in the treated group to that of an untreated control group. The percentage reduction is calculated to determine the in vivo efficacy of the compound.





Click to download full resolution via product page

Caption: Workflow for the evaluation of Anti-infective Agent 4.

#### Conclusion

Anti-infective agent 4 (compound 73) is a promising lead compound for the development of a new treatment for Chagas disease. Its high potency against T. cruzi, significant in vivo efficacy, and favorable selectivity index warrant further investigation. Future studies should focus on elucidating its precise mechanism of action, optimizing its pharmacokinetic properties, and evaluating its safety profile in more extensive preclinical models.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. ["Anti-infective agent 4" chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12404897#anti-infective-agent-4-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com